molecular formula C17H14ClN3O3 B7714902 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B7714902
M. Wt: 343.8 g/mol
InChI Key: KJVUNAWZRYNNAY-UHFFFAOYSA-N
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Description

2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the inhibition of various signaling pathways involved in inflammation and tumorigenesis. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been shown to reduce the production of reactive oxygen species and increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its ability to inhibit various signaling pathways involved in inflammation and tumorigenesis. This makes it a valuable tool for studying the mechanisms underlying these processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other anti-cancer agents. Further research is also needed to better understand the mechanism of action of this compound and its potential toxicity in vivo.

Synthesis Methods

The synthesis of 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyphenyl hydrazine to form 2-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with ethyl chloroformate and sodium azide to form 2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.

Scientific Research Applications

2-chloro-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-9-5-3-7-12(14)16-20-15(24-21-16)10-19-17(22)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVUNAWZRYNNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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